pestalazine A
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Overview
Description
pestalazine A is a natural product found in Pseudopestalotiopsis theae with data available.
Scientific Research Applications
Bioactive Metabolites and Antifungal Activity
Pestalazine A, identified as a bioactive compound from the plant pathogenic fungus Pestalotiopsis theae, has demonstrated inhibitory effects on HIV-1 replication in C8166 cells. This compound, along with others isolated from the same fungus, has shown potential antifungal activity against Aspergillus fumigatus, indicating its significance in medical research for antiviral and antifungal applications (Ding et al., 2008).
Structural Studies and Synthesis
The structural study and synthesis of this compound have been a focus in chemical research. The total synthesis and structural revision of (+)-pestalazine B, closely related to this compound, was achieved, providing insights into the molecular structure of these alkaloids. This research contributes to the understanding of the chemical nature and potential synthesis pathways of this compound (Pérez-Balado & de Lera, 2010).
The enantioselective total syntheses of (+)-asperazine, (+)-iso-pestalazine A, and (+)-pestalazine A were achieved through a development of a late-stage C3-C8' Friedel-Crafts union of polycyclic diketopiperazines. This study is critical for understanding the complex molecular structure of this compound and related compounds (Loach, Fenton, & Movassaghi, 2016).
Divergent Syntheses
Research has also focused on divergent syntheses of this compound and similar alkaloids, emphasizing the importance of developing new methodologies for the synthesis of complex organic compounds. This includes the use of nickel-catalyzed reductive coupling protocols for the construction of challenging quaternary stereocenters in these alkaloids (Luo et al., 2018).
Properties
Molecular Formula |
C37H38N6O4 |
---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C37H38N6O4/c1-20(2)15-27-32(44)40-28(33(45)39-27)17-22-19-38-31-23(22)11-8-13-25(31)37-18-30-34(46)41-29(16-21-9-4-3-5-10-21)35(47)43(30)36(37)42-26-14-7-6-12-24(26)37/h3-14,19-20,27-30,36,38,42H,15-18H2,1-2H3,(H,39,45)(H,40,44)(H,41,46)/t27-,28+,29-,30+,36-,37-/m1/s1 |
InChI Key |
YBZQMAQAADAOGH-IMIXLYSASA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=C2C=CC=C3[C@]45C[C@H]6C(=O)N[C@@H](C(=O)N6[C@H]4NC7=CC=CC=C57)CC8=CC=CC=C8 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=C2C=CC=C3C45CC6C(=O)NC(C(=O)N6C4NC7=CC=CC=C57)CC8=CC=CC=C8 |
Synonyms |
pestalazine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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